2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Overview
Description
The compound “2-(benzo[d]thiazol-2-ylthio)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a synthetic derivative that has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of benzo[d]thiazole-2-thiol with different kinds of intermediates in several steps using both conventional and microwave techniques . The structures of the newly synthesized compounds are confirmed by 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed through various spectroscopic techniques including 1H-NMR, 13C-NMR, IR spectra, and MS (HREI) analysis .Chemical Reactions Analysis
A series of new 2-(benzo[d]thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphoramidate derivatives were synthesized in two steps via an in situ process without the isolation of the intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the polymer PBTPV-OSi containing benzothiazole moiety exhibits good solubility in organic solvents .Scientific Research Applications
Antimicrobial Applications
- Several derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides, including those with benzo[d]thiazol and oxadiazol moieties, have been synthesized and shown significant antibacterial activity, highlighting their potential as antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antitumor and Anticancer Applications
- A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated considerable anticancer activity against some cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
- Another research focused on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were synthesized and evaluated for their anticancer activity, showing moderate to excellent activity compared to etoposide, a reference drug (Ravinaik et al., 2021).
Chemical Properties and Synthesis
- Research on 2-mercaptobenzimidazole derivatives, including those with benzothiazol and oxadiazol moieties, highlighted their synthesis and potential applications. These compounds showed excellent antibacterial and antifungal activity, as well as good cytotoxic activities, demonstrating the versatility and potential of such chemical structures in various biological applications (Devi, Shahnaz, & Prasad, 2022).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S2/c23-15(11-25-18-20-13-8-4-5-9-14(13)26-18)19-10-16-21-17(22-24-16)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDLPCSUKRRWAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CSC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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